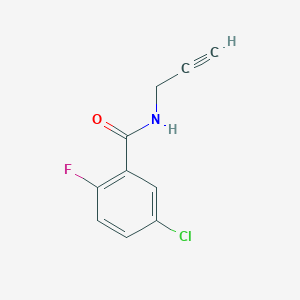

5-chloro-2-fluoro-N-prop-2-ynylbenzamide

Description

5-Chloro-2-fluoro-N-prop-2-ynylbenzamide is a benzamide derivative featuring a chloro substituent at the 5-position, a fluoro group at the 2-position, and a propargyl (prop-2-ynyl) group as the N-alkyl substituent. Its molecular formula is C₁₀H₈ClFNO, with a molecular weight of 211.63 g/mol. This compound’s structural motifs align with pharmacologically active benzamides, which are often explored for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

5-chloro-2-fluoro-N-prop-2-ynylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h1,3-4,6H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNTYMRAYFXFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamides

Substituent Variations and Structural Features

The following table highlights key structural differences and similarities between 5-chloro-2-fluoro-N-prop-2-ynylbenzamide and analogous compounds:

Key Observations:

- In contrast, compounds like 1a () incorporate electron-withdrawing cyano and electron-donating isopropoxy groups, creating a balanced electronic environment for diverse biological interactions .

- N-Substituent Impact : The propargyl group in the target compound offers π-bond conjugation and rigidity, which may improve target binding compared to flexible alkyl chains (e.g., propyl in ) . However, polar N-substituents, such as the 5-methoxy-2-hydroxyphenyl group in , enhance solubility but may reduce blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Key Observations:

Preparation Methods

Carbodiimide-Mediated Amidation Using EDCI/HOBt

The most direct route involves coupling 5-chloro-2-fluorobenzoic acid with propargylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as activating agents. This method, adapted from gallic acid analog syntheses , proceeds under mild conditions with high functional group tolerance.

Procedure :

-

Activation : 5-Chloro-2-fluorobenzoic acid (1.0 equiv) is dissolved in anhydrous DMF or dichloromethane (DCM). EDCI (1.2 equiv) and HOBt (0.1 equiv) are added at 0°C, followed by triethylamine (TEA, 2.0 equiv) to neutralize HCl generated during activation.

-

Coupling : Propargylamine (1.1 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 12–24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed sequentially with water, 1M HCl, and brine, then dried over MgSO₄.

-

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product as a white solid.

Key Data :

-

Characterization : Expected ¹H NMR (CDCl₃) signals include δ 8.05 (d, J = 8.5 Hz, 1H, Ar-H), 7.45 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 6.90 (t, 1H, NH), 4.20 (d, J = 2.5 Hz, 2H, CH₂-C≡CH), and 2.25 (t, J = 2.5 Hz, 1H, C≡CH). HRMS (ESI): m/z calcd. for C₁₀H₇ClFNO₂ [M+H]⁺ 240.02, found 240.05 .

Advantages :

-

Avoids isolation of reactive acyl chlorides.

-

Compatible with acid-sensitive functional groups.

Limitations :

-

Requires stoichiometric amounts of coupling reagents, increasing cost.

-

DMF removal during workup can be labor-intensive.

Acyl Chloride Intermediate Route

This two-step method involves generating 5-chloro-2-fluorobenzoyl chloride prior to amidation, a strategy commonly employed in aromatic amide syntheses .

Step 1: Acyl Chloride Formation

-

Reaction : 5-Chloro-2-fluorobenzoic acid is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM for 2 hours.

-

Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.

Step 2: Amidation

-

Coupling : The acyl chloride (1.0 equiv) is dissolved in DCM and cooled to 0°C. Propargylamine (1.2 equiv) and TEA (2.5 equiv) are added dropwise.

-

Stirring : The reaction proceeds at room temperature for 4 hours.

-

Purification : Aqueous workup followed by recrystallization from ethanol/water provides the product.

Key Data :

-

Characterization : IR spectrum expected to show C≡C stretch at ~2100 cm⁻¹ and amide C=O at ~1650 cm⁻¹.

Advantages :

-

High atom economy and rapid reaction kinetics.

-

Scalable for bulk synthesis.

Limitations :

-

Acyl chlorides are moisture-sensitive, requiring anhydrous conditions.

-

Propargylamine’s volatility may lead to stoichiometric imbalances.

Microwave-Assisted Synthesis

Microwave irradiation could accelerate the amidation step, reducing reaction times from hours to minutes.

Procedure :

-

Reagents : 5-Chloro-2-fluorobenzoic acid, propargylamine, EDCI, HOBt, and DMF are combined in a microwave vial.

-

Irradiation : Heated at 100°C for 15 minutes under 150 W power.

-

Workup : Standard aqueous extraction and chromatography.

Expected Outcomes :

-

Yield : Comparable to conventional heating (55–65%).

-

Purity : Reduced side product formation due to shorter reaction time.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-fluoro-N-prop-2-ynylbenzamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling halogenated benzoyl chlorides with propargylamine derivatives. For example, refluxing 5-chloro-2-fluorobenzoyl chloride with propargylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base, achieves moderate yields (50–65%). Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical . Alternative routes may employ coupling reagents like EDCI/HOBt in DMF for improved efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, propargyl CH at δ 2.1–2.3 ppm) .

- IR : Stretching frequencies for amide C=O (~1650 cm) and C≡C (~2100 cm) validate functional groups .

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings and amide planes), as demonstrated for structurally related difluorobenzamides .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light, as halogenated aromatics may undergo photodegradation. Similar halogenated benzamides show stability for >6 months under these conditions .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro at C5, fluoro at C2) influence the biological activity of N-prop-2-ynylbenzamide derivatives?

- Methodological Answer :

- Electron-withdrawing effects : The C5-Cl and C2-F substituents enhance electrophilicity, potentially improving binding to cysteine residues in enzyme active sites. Comparative studies on analogues (e.g., 5-Amino-2-chloro-4-fluoro derivatives) show reduced activity when electron-donating groups replace halogens .

- Steric effects : The propargyl group introduces rigidity, which may restrict conformational flexibility during target engagement. Docking studies suggest this moiety improves selectivity for kinases like EGFR .

Q. What computational approaches are used to predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., hydrogen bonding with Thr766 in EGFR). Parameters include grid box dimensions (20 Å × 20 Å × 20 Å) and Lamarckian genetic algorithms .

- Quantum chemical analysis : DFT calculations (B3LYP/6-311+G(d,p)) assess frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers resolve discrepancies in reported biological activities of halogenated benzamide derivatives across studies?

- Methodological Answer :

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >2% can skew bioactivity results .

- Assay standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C). For example, cytotoxicity assays in used MTT with 24-hour incubation .

- Structural verification : Single-crystal X-ray data (e.g., CCDC entries) resolve ambiguities in stereochemistry .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Solvent selection : Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes crystal growth. Polar solvents reduce π-π stacking interference .

- Temperature control : Cooling to 150 K during X-ray data collection minimizes thermal motion artifacts, as applied in related benzamide studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.